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molecular formula C14H15NO3 B8613657 Ethyl 2-(quinolin-8-yloxy)propanoate

Ethyl 2-(quinolin-8-yloxy)propanoate

Cat. No. B8613657
M. Wt: 245.27 g/mol
InChI Key: ZOXBMFDIQAEZAP-UHFFFAOYSA-N
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Patent
US08940726B2

Procedure details

To a solution of ethyl 2-(quinolin-8-yloxy)propanoate (100 mg, 0.4 mmol) in EtOH (1 ml) was added a solution of NaOH (24 mg, 0.6 mmol) in H2O (0.5 ml) at 27° C. The mixture was stirred for 30 min at 27° C. The mixture was then concentrated and the residue treated with water (5 mL) and extracted with ethyl acetate (2×5 mL). The water layer was then treated with 2N HCl until pH 3 before being extracted with ethyl acetate (2×5 ml). The organic layer was washed with brine (30 mL), dried over Na2SO4 and concentrated to give the title product (70 mg, 80.5%) as a white solid which was used in next step without further purification.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
24 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Yield
80.5%

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[O:11][CH:12]([CH3:18])[C:13]([O:15]CC)=[O:14])[CH:4]=[CH:3][CH:2]=1.[OH-].[Na+]>CCO.O>[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[O:11][CH:12]([CH3:18])[C:13]([OH:15])=[O:14])[CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
N1=CC=CC2=CC=CC(=C12)OC(C(=O)OCC)C
Name
Quantity
24 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min at 27° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated
ADDITION
Type
ADDITION
Details
the residue treated with water (5 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×5 mL)
ADDITION
Type
ADDITION
Details
The water layer was then treated with 2N HCl until pH 3
EXTRACTION
Type
EXTRACTION
Details
before being extracted with ethyl acetate (2×5 ml)
WASH
Type
WASH
Details
The organic layer was washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=CC=CC2=CC=CC(=C12)OC(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 80.5%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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